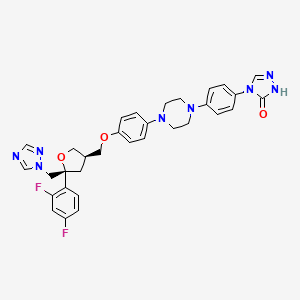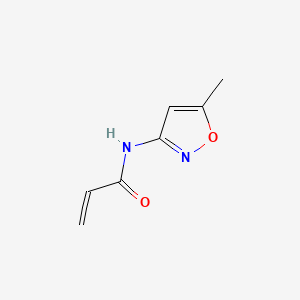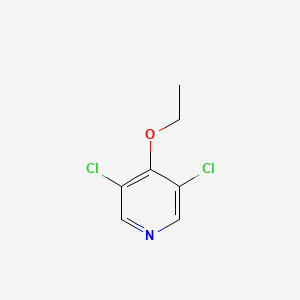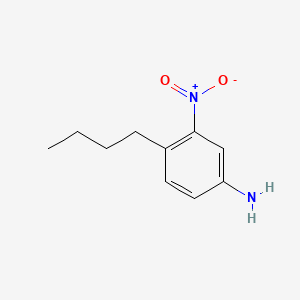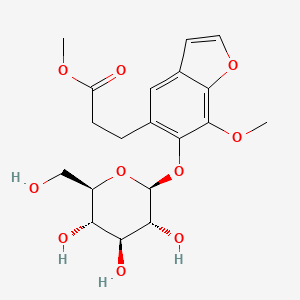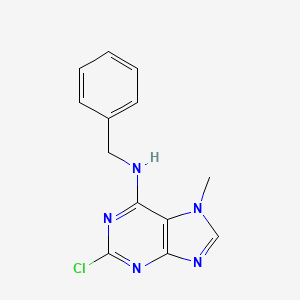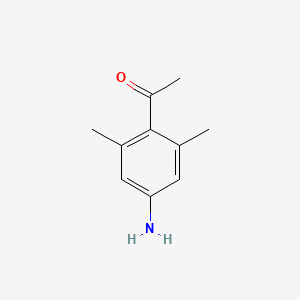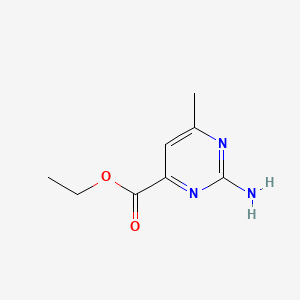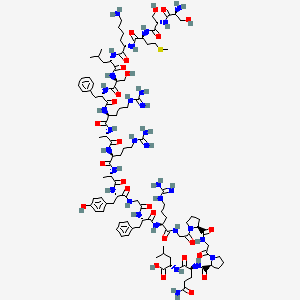
H-Ser-Ser-Met-Lys-Leu-Ser-Phe-Arg-Ala-Arg-Ala-Tyr-Gly-Phe-Arg-Gly-Pro-Gly-Pro-Gln-Leu-OH
説明
The compound H-Ser-Ser-Met-Lys-Leu-Ser-Phe-Arg-Ala-Arg-Ala-Tyr-Gly-Phe-Arg-Gly-Pro-Gly-Pro-Gln-Leu-OH is a peptide consisting of 21 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide sequence is notable for its potential biological activity and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Ser-Ser-Met-Lys-Leu-Ser-Phe-Arg-Ala-Arg-Ala-Tyr-Gly-Phe-Arg-Gly-Pro-Gly-Pro-Gln-Leu-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like This compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency, yield, and purity, using automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
The peptide H-Ser-Ser-Met-Lys-Leu-Ser-Phe-Arg-Ala-Arg-Ala-Tyr-Gly-Phe-Arg-Gly-Pro-Gly-Pro-Gln-Leu-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Mutagenic primers and DNA polymerase for site-directed mutagenesis.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
科学的研究の応用
Chemistry
In chemistry, H-Ser-Ser-Met-Lys-Leu-Ser-Phe-Arg-Ala-Arg-Ala-Tyr-Gly-Phe-Arg-Gly-Pro-Gly-Pro-Gln-Leu-OH can be used as a model peptide for studying peptide synthesis, folding, and stability.
Biology
In biology, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine
In medicine, peptides like This compound are investigated for their therapeutic potential, including antimicrobial, antiviral, and anticancer activities.
Industry
In industry, peptides are used in the development of pharmaceuticals, cosmetics, and as research tools in biotechnology.
作用機序
The mechanism of action of H-Ser-Ser-Met-Lys-Leu-Ser-Phe-Arg-Ala-Arg-Ala-Tyr-Gly-Phe-Arg-Gly-Pro-Gly-Pro-Gln-Leu-OH depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating signaling pathways, or disrupting cellular processes. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.
類似化合物との比較
Similar Compounds
H-Ser-Ser-Met-Lys-Leu-Ser-Phe-Arg-Ala-Arg-Ala-Tyr-Gly-Phe-Arg-Gly-Pro-Gly-Pro-Gln-Leu-OH: can be compared to other bioactive peptides such as:
Uniqueness
The uniqueness of This compound lies in its specific sequence, which determines its structure, stability, and biological activity
特性
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H164N32O27S/c1-56(2)45-71(130-91(152)66(25-14-15-38-105)125-93(154)70(37-44-164-7)127-97(158)76(54-138)133-86(147)64(106)53-137)94(155)134-77(55-139)98(159)131-74(48-61-23-12-9-13-24-61)96(157)126-68(28-18-41-116-104(112)113)90(151)120-58(5)84(145)123-67(27-17-40-115-103(110)111)89(150)121-59(6)85(146)129-72(49-62-31-33-63(140)34-32-62)88(149)117-50-81(142)122-73(47-60-21-10-8-11-22-60)95(156)124-65(26-16-39-114-102(108)109)87(148)118-51-82(143)135-42-19-29-78(135)99(160)119-52-83(144)136-43-20-30-79(136)100(161)128-69(35-36-80(107)141)92(153)132-75(101(162)163)46-57(3)4/h8-13,21-24,31-34,56-59,64-79,137-140H,14-20,25-30,35-55,105-106H2,1-7H3,(H2,107,141)(H,117,149)(H,118,148)(H,119,160)(H,120,151)(H,121,150)(H,122,142)(H,123,145)(H,124,156)(H,125,154)(H,126,157)(H,127,158)(H,128,161)(H,129,146)(H,130,152)(H,131,159)(H,132,153)(H,133,147)(H,134,155)(H,162,163)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116)/t58-,59-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFWSNGCDNCFNT-HVZFAYPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N4CCCC4C(=O)NCC(=O)N5CCCC5C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H164N32O27S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173378 | |
| Record name | Catestatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2326.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197151-46-5 | |
| Record name | Catestatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197151465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Catestatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


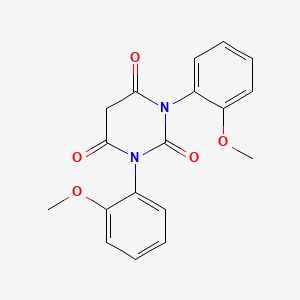
![3-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B599600.png)
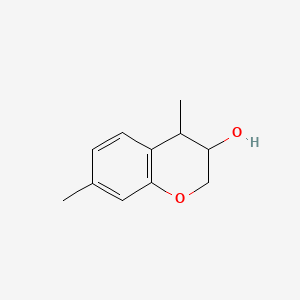
![1,4-Dimethylbenzo[F]quinolin-4-ium](/img/structure/B599602.png)
